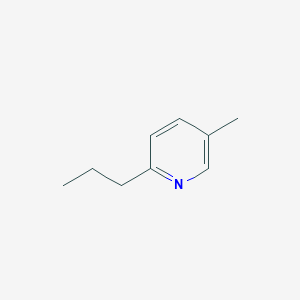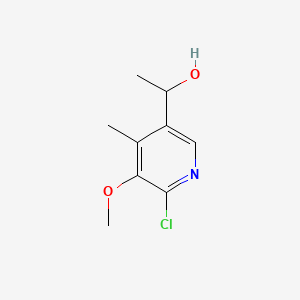
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro, methoxy, and methyl group attached to the pyridine ring, along with an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-methoxy-4-methylpyridine with thionyl chloride to introduce the chloro group, followed by the reaction with ethylene oxide to form the ethan-1-ol moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanal or 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethanoic acid.
Reduction: Formation of 1-(6-Hydroxy-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Substitution: Formation of 1-(6-Amino-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol or 1-(6-Mercapto-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol.
Applications De Recherche Scientifique
1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring can interact with enzymes and receptors, modulating their activity. The ethan-1-ol moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
- 1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Methoxy-4-methylpyridin-3-yl)ethan-1-ol
- 1-(6-Chloro-5-methylpyridin-3-yl)ethan-1-ol
Uniqueness: 1-(6-Chloro-5-methoxy-4-methylpyridin-3-yl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H12ClNO2 |
|---|---|
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
1-(6-chloro-5-methoxy-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-5-7(6(2)12)4-11-9(10)8(5)13-3/h4,6,12H,1-3H3 |
Clé InChI |
FDBVVRPRBHDVLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1C(C)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



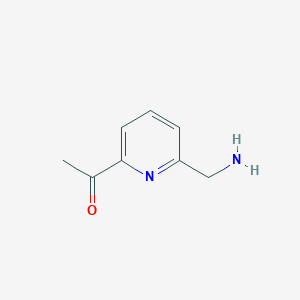

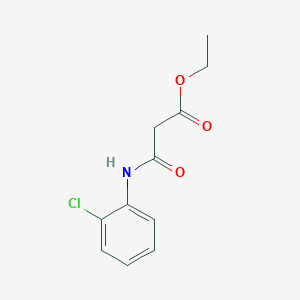
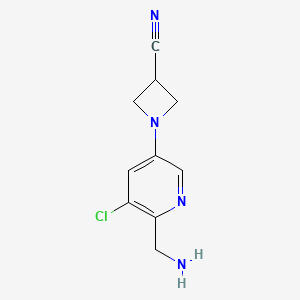
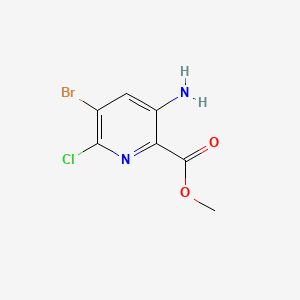
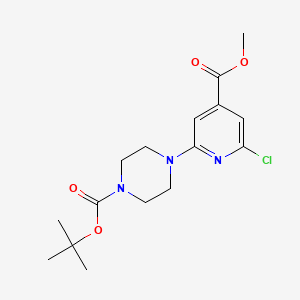

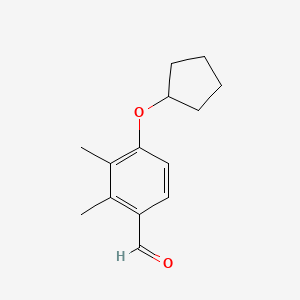
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
